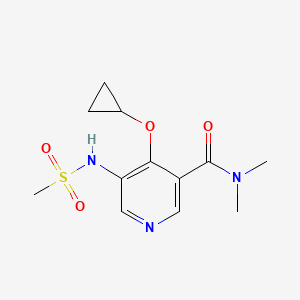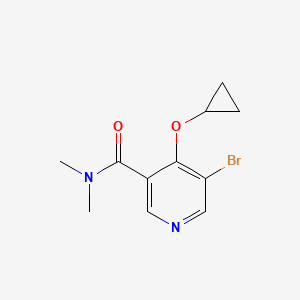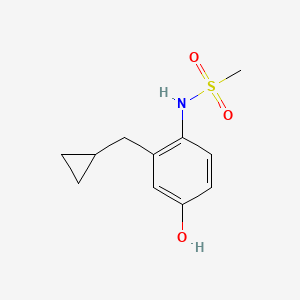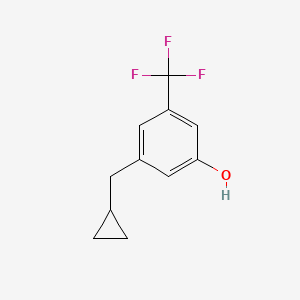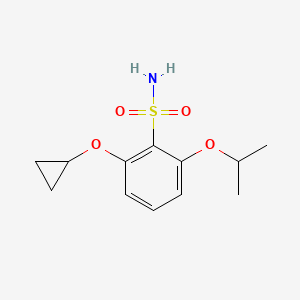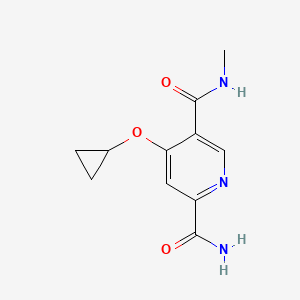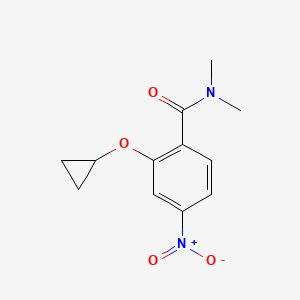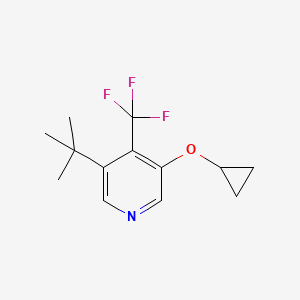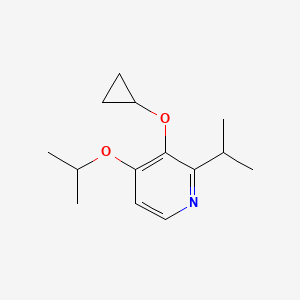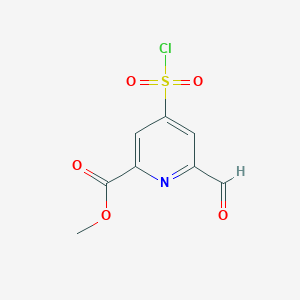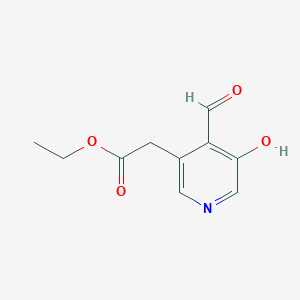
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a formyl group, a hydroxyl group, and an ethyl acetate moiety attached to the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate typically involves multi-step organic reactions. One common method is the condensation reaction between 4-formyl-5-hydroxypyridine and ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group or further to a methyl group.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-carboxy-5-hydroxypyridin-3-YL acetate.
Reduction: Formation of Ethyl (4-hydroxymethyl-5-hydroxypyridin-3-YL)acetate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Ethyl (4-formyl-3-hydroxypyridin-2-YL)acetate
- Ethyl (4-formyl-6-hydroxypyridin-3-YL)acetate
Uniqueness
Ethyl (4-formyl-5-hydroxypyridin-3-YL)acetate is unique due to the specific positioning of the formyl and hydroxyl groups on the pyridine ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds. The presence of the ethyl acetate moiety also contributes to its distinct chemical and physical properties.
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
ethyl 2-(4-formyl-5-hydroxypyridin-3-yl)acetate |
InChI |
InChI=1S/C10H11NO4/c1-2-15-10(14)3-7-4-11-5-9(13)8(7)6-12/h4-6,13H,2-3H2,1H3 |
InChIキー |
COSFRKXPTGEYKJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CN=CC(=C1C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


